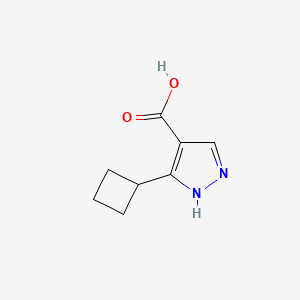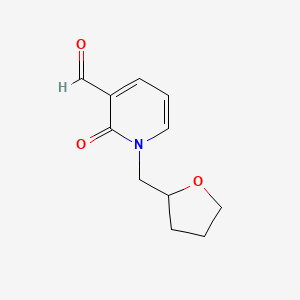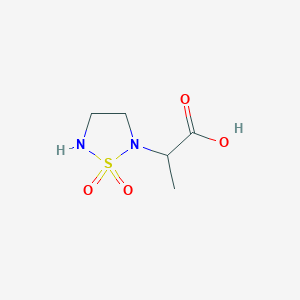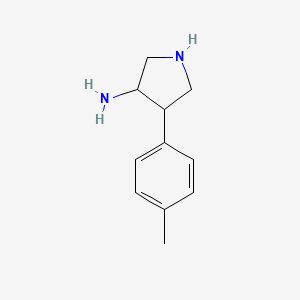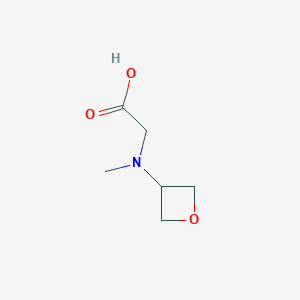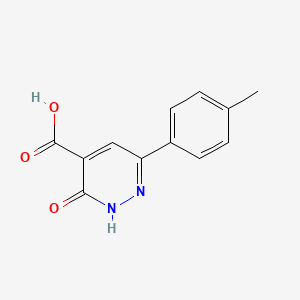
2-(4-Tert-butylphenyl)-2-fluoropropan-1-amine
説明
The compound “2-(4-Tert-butylphenyl)-2-fluoropropan-1-amine” is an organic compound containing a tert-butylphenyl group, a fluoropropan group, and an amine group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s likely that it could be synthesized from related compounds through various organic reactions .Molecular Structure Analysis
The molecular structure of this compound would likely involve a benzene ring (from the phenyl group) substituted with a tert-butyl group and a fluoropropan group attached to an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorine atom could affect its reactivity and the tert-butyl group could affect its solubility .科学的研究の応用
Synthesis and Structural Analysis
Research on "2-(4-Tert-butylphenyl)-2-fluoropropan-1-amine" derivatives often focuses on their synthesis and structural analysis, providing a foundation for further applications. For example, the synthesis of half-sandwich cyclometalated Rh(III) and Ir(III) complexes using Schiff base ligands derived from 4-tert-butylphenyl amines has been explored. These complexes have been characterized extensively and evaluated for their DNA/protein binding abilities and anticancer activity, highlighting the compound's role in developing potential therapeutic agents (Mukhopadhyay et al., 2015).
Material Science Applications
In material science, derivatives of "2-(4-Tert-butylphenyl)-2-fluoropropan-1-amine" have been employed in the development of innovative materials. For instance, a study on the in situ generation of Ag nanoparticles during photopolymerization showcases the use of derivatives as photoinitiating systems for polymerization processes, with potential applications in 3D printing and the creation of materials with unique properties such as shape memory effects (Chen et al., 2021).
Chemical Sensing and Analysis
Chemical sensing and analysis represent another significant area of application. For instance, novel pyrene-armed calix[4]arene derivatives, synthesized using tert-butylcalix[4]arenes bearing two pyrene pendant groups at the lower rim, have been found to act as selective sensors for Pb2+ and Cu2+ ions. This application demonstrates the potential of "2-(4-Tert-butylphenyl)-2-fluoropropan-1-amine" derivatives in environmental monitoring and chemical detection (Sahin & Yılmaz, 2011).
Catalysis
The compound's derivatives are also explored in catalysis, where they serve as ligands or catalysts in various chemical reactions. For example, research on P-chiral phosphine ligands with tert-butylmethylphosphino groups has demonstrated their efficacy in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, pointing towards the compound's utility in facilitating stereoselective syntheses (Imamoto et al., 2012).
将来の方向性
特性
IUPAC Name |
2-(4-tert-butylphenyl)-2-fluoropropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN/c1-12(2,3)10-5-7-11(8-6-10)13(4,14)9-15/h5-8H,9,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTITHMXTRDXBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C)(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tert-butylphenyl)-2-fluoropropan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



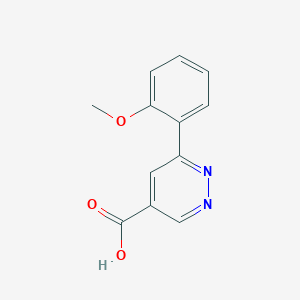
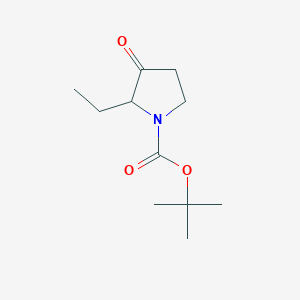
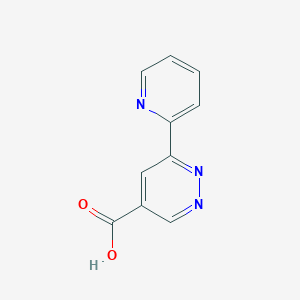

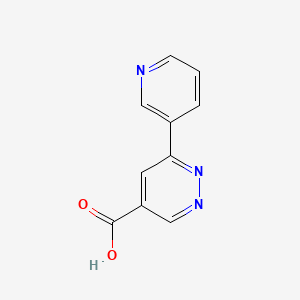
![(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1470267.png)
